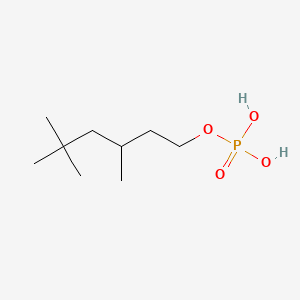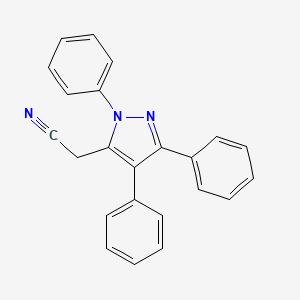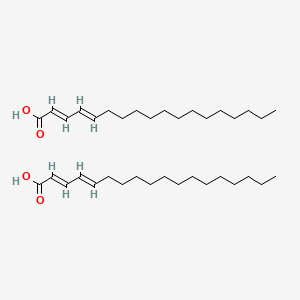
Ammonium 4-(benzylamino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 4-(benzylamino)benzenesulphonate is a chemical compound with the molecular formula C13H16N2O3S and a molar mass of 280.34274 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of Ammonium 4-(benzylamino)benzenesulphonate typically involves the reaction of 4-aminobenzenesulfonic acid with benzylamine under controlled conditions. The reaction is carried out in an aqueous medium, and ammonium hydroxide is added to form the ammonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ammonium 4-(benzylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ammonium 4-(benzylamino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ammonium 4-(benzylamino)benzenesulphonate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Ammonium 4-(benzylamino)benzenesulphonate can be compared with other similar compounds such as:
- Ammonium 4-(methylamino)benzenesulphonate
- Ammonium 4-(ethylamino)benzenesulphonate
- Ammonium 4-(propylamino)benzenesulphonate
These compounds share similar structural features but differ in their alkylamine groups, which can influence their chemical reactivity and applications. This compound is unique due to its benzylamino group, which imparts distinct properties and makes it suitable for specific research applications .
Properties
CAS No. |
94249-07-7 |
|---|---|
Molecular Formula |
C13H16N2O3S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
azanium;4-(benzylamino)benzenesulfonate |
InChI |
InChI=1S/C13H13NO3S.H3N/c15-18(16,17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-9,14H,10H2,(H,15,16,17);1H3 |
InChI Key |
HPDYXWAVGFFSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


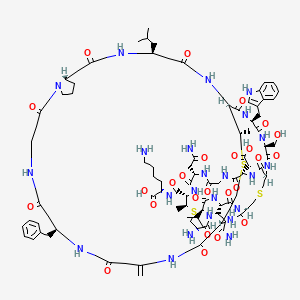
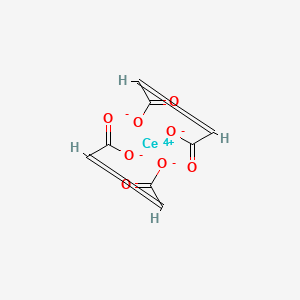
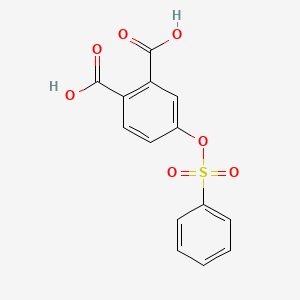
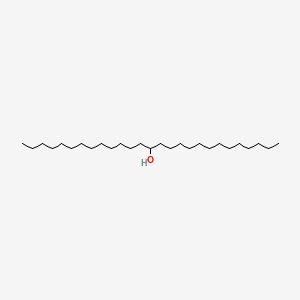
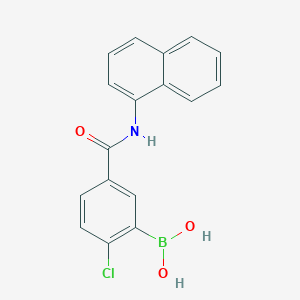
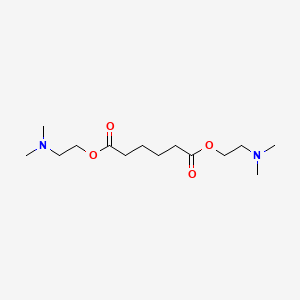
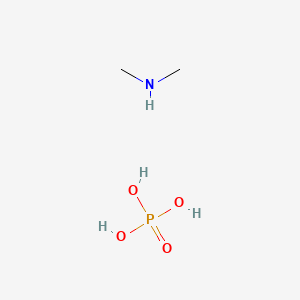
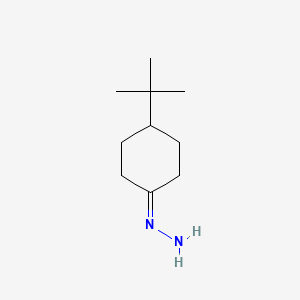
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
